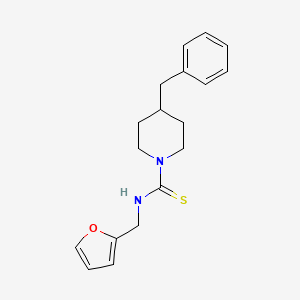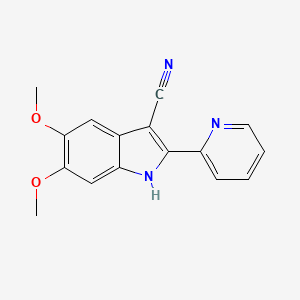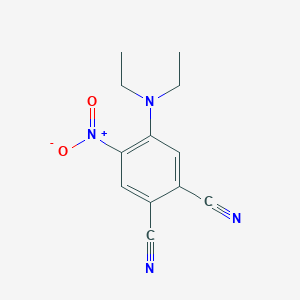![molecular formula C27H28N2O4 B10874868 dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate](/img/structure/B10874868.png)
dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound’s structure includes an indole ring, which is known for its presence in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and rearrangement to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as methanesulfonic acid can be used under reflux conditions to achieve high yields . The scalability of these methods allows for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidation product of indole with distinct biological activities.
Uniqueness
DIMETHYL 4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-6-METHYL-2-PHENYL-3,5-CYCLOHEXADIENE-1,3-DICARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a cyclohexadiene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C27H28N2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-17-15-22(28-14-13-19-16-29-21-12-8-7-11-20(19)21)25(27(31)33-3)24(23(17)26(30)32-2)18-9-5-4-6-10-18/h4-12,15-16,23-24,28-29H,13-14H2,1-3H3 |
Clave InChI |
QGLQPQSUYKIURL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (2,6-dimethylphenyl) ether](/img/structure/B10874802.png)

![1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol](/img/structure/B10874817.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874819.png)
![7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874824.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
![methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10874839.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-(4-methylbenzyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874840.png)

![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874855.png)
![N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B10874874.png)
![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol](/img/structure/B10874878.png)
